4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one
Description
Properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(12-8-2-3-9-12)6-4-10(13)5-7-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWITMYZZGAILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a methylating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods are optimized for large-scale production and often incorporate advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under standard conditions. Catalytic hydrogenation or hydride-based reagents convert the carbonyl to a secondary alcohol.
Key Insight : Steric hindrance from the 4-methyl and pyrrolidine groups slows reaction kinetics compared to unsubstituted cyclohexanone .
Oxidation Reactions
The ketone resists further oxidation under mild conditions. Strong oxidants degrade the pyrrolidine ring:
| Reagent/Conditions | Product | Notes | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ (Δ, 6 h) | 4-Methylglutaric acid derivatives | Pyrrolidine N-oxidation | |
| CrO₃ in AcOH | Complex mixture | Partial ring cleavage |
Nucleophilic Substitution at Pyrrolidine Nitrogen
The secondary amine participates in alkylation and acylation:
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF (rt, 12 h) | Quaternary ammonium salt | 67% | |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂ (0°C, 1 h) | N-Acetylpyrrolidine derivative | 73% |
Limitation : Steric bulk reduces reactivity compared to linear amines .
[2+2] Cycloaddition Reactions
The enamine-like structure facilitates photochemical cycloadditions with nitroolefins:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrostyrene | hv (350 nm), toluene, 24 h | Cyclobutane adduct | 58% | |
| Methyl acrylate | hv, CHCl₃, 48 h | No reaction | – |
Mechanism : Radical intermediates form via triplet excited states, favoring electron-deficient dienophiles .
Acid-Catalyzed Rearrangements
Protonation of the pyrrolidine nitrogen induces ring-opening or ketone participation:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.)/AcOH | Reflux, 6 h | Cyclohexenone-pyrrolidine hybrid | 41% | |
| TFA/DCM | rt, 2 h | Deprotected amine intermediate | 89% |
Condensation Reactions
The ketone engages in aldol-like condensations under basic conditions:
| Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| LDA, THF (-78°C) | Benzaldehyde | β-Hydroxyketone derivative | 63% | |
| NaOH, EtOH | 4-Nitrobenzaldehyde | α,β-Unsaturated ketone | 55% |
Stereochemistry : Chiral organocatalysts (e.g., proline derivatives) induce enantioselectivity .
Critical Analysis
-
Steric Effects : The 4-methyl group impedes nucleophilic attacks at the carbonyl carbon, necessitating vigorous conditions for reductions .
-
Electronic Effects : The pyrrolidine ring enhances enamine character, enabling cycloadditions atypical for simple ketones .
-
Stability : Acidic conditions risk N-deprotonation and ring degradation, limiting synthetic utility in low-pH environments .
This compound’s versatility in forming alcohols, quaternary amines, and cycloadducts positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions are warranted.
Scientific Research Applications
Antidepressant and Stimulant Properties
Research indicates that compounds structurally similar to 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one may exhibit stimulant effects on the central nervous system. For instance, certain pyrrolidine derivatives have been studied for their ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, potentially leading to antidepressant effects .
A notable study highlighted the effectiveness of related compounds in enhancing mood and cognitive function in animal models, suggesting a pathway for developing new antidepressants .
Potential Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promise. Compounds with similar structures have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation . The compound's ability to modulate these pathways could provide a basis for further research into its use as an anticancer agent.
CNS Drug Discovery
The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology. Research has demonstrated that pyrrolidine derivatives can interact with various CNS receptors, leading to potential therapeutic applications in treating neurological disorders such as anxiety and depression .
A case study involving a related pyrrolidine compound showed significant inhibition of BACE-1, an enzyme associated with Alzheimer's disease, indicating that modifications to the pyrrolidine structure could enhance its efficacy against neurodegenerative diseases.
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including Mannich reactions and cyclization processes, leading to the development of novel compounds with diverse biological activities .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antidepressant potential, CNS modulation |
| Pyrrolidinyl analogs | Structure | Antitumor activity, neuroprotective effects |
| Mannich bases | Structure | Antibacterial, anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one with structurally related cyclohexanone and pyrrolidinyl-substituted compounds, focusing on synthesis, applications, and regulatory status.
Structural Analogues
Regulatory Status
Key Research Findings
- Structural Determinants of Bioactivity : Pyrrolidinyl and aryl substitutions (e.g., in MXE or PV8) correlate with psychoactivity, whereas this compound lacks reported central nervous system effects .
- Synthetic Challenges : Pyrrolidinyl-substituted ketones often require precise stereochemical control, as seen in MXE synthesis .
- Regulatory Gaps : The absence of this compound from controlled substance lists highlights its niche research role compared to abused analogs .
Biological Activity
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one, a compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a cyclohexanone moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. A study showed that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can modulate the release of pro-inflammatory cytokines, which are critical in inflammatory responses. This modulation suggests potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through pathways involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Modulation : It may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : The compound could act on receptors associated with neurotransmission and immune responses .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anti-inflammatory | Modulates cytokine release | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Case Study: Anti-inflammatory Effects
A study conducted on guinea pig models demonstrated that this compound significantly reduced airway hyperactivity and eosinophilia when administered prior to allergen exposure. This highlights its potential as a therapeutic agent for asthma management .
Future Directions
Further research is warranted to fully elucidate the pharmacological profiles of this compound. Key areas for future studies include:
- In vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.
- Mechanistic Studies : To clarify the molecular pathways influenced by this compound.
- Synthesis of Derivatives : To explore analogs that may enhance biological activity or reduce side effects.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one with high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and cyclization reactions. Key steps include:
- Nucleophilic substitution : Reacting a cyclohexanone precursor with pyrrolidine under reflux conditions (e.g., 95% EtOH at 140°C) to introduce the pyrrolidinyl group.
- Purification : Use preparative TLC or column chromatography to isolate the product, as demonstrated in analogous syntheses of substituted cyclohexanones (e.g., 85% yield achieved for similar compounds via TLC purification) .
- Optimization : Adjust reaction time (e.g., overnight) and stoichiometric ratios (amine:ketone ≈ 1:1.2) to minimize byproducts.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of:
- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (expected [M+H]+ ≈ 210–220 m/z, depending on substituents) .
- NMR Spectroscopy : Analyze NMR (300 MHz, MeOD) for characteristic peaks:
- Cyclohexanone protons : Downfield signals (δ 2.1–2.4 ppm) for carbonyl-adjacent CH.
- Pyrrolidinyl protons : Multiplet signals (δ 2.7–3.1 ppm) for N-CH groups. Compare with published spectra of structurally related compounds .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis. Stability data for similar cyclohexanones indicate ≥7-year shelf life under these conditions .
- Handling Precautions : Use gloves and fume hoods to avoid moisture absorption, as ketones are prone to hydration in humid environments .
Advanced Research Questions
Q. How do stereochemical variations at the cyclohexanone ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare (1R,4R)- and (1S,4S)-isomers via chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis.
- Bioactivity Testing : Compare IC values in receptor-binding assays. For example, enantiomers of related piperazinyl cyclohexanones showed >10-fold differences in μ-opioid receptor affinity .
- Computational Docking : Use software like AutoDock to model steric interactions between stereoisomers and target proteins .
Q. What methodologies are recommended for resolving contradictions in NMR data interpretation for substituted cyclohexanones?
- Methodological Answer :
- Advanced NMR Techniques : Employ -DEPT, HSQC, or NOESY to assign overlapping signals (e.g., distinguish axial/equatorial protons in cyclohexanone rings).
- Solvent Effects : Record spectra in DMSO-d or CDCl to assess conformational flexibility. For example, axial protons show upfield shifts in polar solvents due to hydrogen bonding .
- X-ray Crystallography : Resolve ambiguous assignments by determining crystal structures of stable derivatives (e.g., oxime or hydrazone analogs) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?
- Methodological Answer :
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations. Related pyrrolidinyl ketones showed activity at 10–50 μM .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based kits (e.g., ADP-Glo™ for kinase activity).
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack at the carbonyl group. Key parameters include:
- LUMO Localization : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic addition.
- Steric Maps : Analyze substituent effects (e.g., 4-methyl group) on reaction accessibility .
- MD Simulations : Simulate solvent effects (e.g., EtOH vs. THF) on reaction kinetics using GROMACS.
Q. What strategies mitigate byproduct formation during the alkylation of this compound?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures <150°C to avoid retro-aldol side reactions.
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems.
- Byproduct Monitoring : Track intermediates via LC-MS (e.g., [M+Na]+ adducts) and optimize quenching steps (e.g., rapid cooling to –78°C post-reaction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
